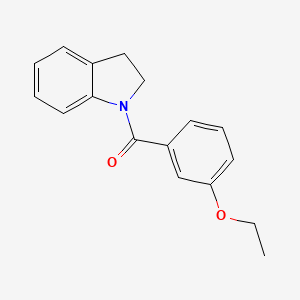

2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Description

Significance of Indoline (B122111) and Ketone Scaffolds in Modern Chemical Research

The indoline scaffold, a saturated derivative of indole (B1671886), is a bicyclic heterocyclic system that is a core component of numerous natural products and synthetic pharmaceuticals. Its structural rigidity and three-dimensional character make it an attractive framework for designing molecules that can interact with high specificity with biological targets. Indole and indoline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. omicsonline.orgresearchgate.netnih.govijpsr.com The indole nucleus is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, underscoring its fundamental role in biological systems. nih.gov The versatility of the indole scaffold allows it to mimic peptide structures and bind reversibly to various enzymes, providing vast opportunities for drug development. researchgate.net

Similarly, the ketone functional group is of paramount importance in medicinal chemistry. The carbonyl group within the ketone can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at enzyme active sites and receptors. Ketone-containing molecules are integral to a wide range of pharmaceuticals and are key intermediates in organic synthesis. beilstein-journals.org The linkage of an aromatic ring to a ketone, forming an aryl ketone, creates a methanone (B1245722) bridge that is a common feature in many biologically active compounds, influencing their conformation and electronic properties. Research has shown that indole derivatives integrated with a diphenylmethanone moiety exhibit significant biological activities. orientjchem.orgresearchgate.net

Historical and Current Perspectives on the Synthesis and Derivatization of Indole-Fused Systems

The synthesis of indole and its derivatives has been a subject of intense study for over a century, beginning with the famous Fischer indole synthesis developed in 1883. orientjchem.org Since then, a multitude of synthetic methods have been developed to construct the indole ring system, reflecting its importance. orientjchem.orgorganic-chemistry.org These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes, such as palladium-catalyzed annulation of haloanilines with alkynes. orientjchem.orgorganic-chemistry.org

The derivatization of the core indole or indoline structure is crucial for modulating its properties. N-acylation, where an acyl group is attached to the nitrogen atom of the indoline ring, is a common strategy to create derivatives with altered biological activity and physicochemical properties. This modification results in the formation of an amide bond, as seen in 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone, which can enhance metabolic stability and influence the molecule's binding capabilities. Modern synthetic strategies focus on developing efficient, atom-economical, and environmentally benign methods for both the core synthesis and subsequent derivatization of these heterocyclic systems. organic-chemistry.org This includes one-pot procedures, multicomponent reactions, and the use of novel catalytic systems. nih.gov

Rationale for Investigating this compound as a Research Target

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts and analogous structures. The compound combines the privileged indoline scaffold with a substituted aryl ketone moiety, creating a unique chemical entity with significant potential for biological activity.

The primary rationale for its investigation lies in the field of drug discovery. Given the broad spectrum of activities associated with indole and indoline derivatives—including anti-inflammatory, anticancer, and antimicrobial effects—it is plausible that this specific combination of scaffolds could yield a compound with novel or enhanced therapeutic properties. omicsonline.orgijpsr.com The (3-ethoxyphenyl)methanone portion introduces specific structural and electronic features:

Lipophilicity and Substitution Pattern: The ethoxy group (-OCH2CH3) at the meta-position of the phenyl ring increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution pattern on the phenyl ring is critical for determining how the molecule fits into a biological target's binding pocket.

Conformational Control: The amide linkage between the indoline nitrogen and the benzoyl carbonyl group restricts rotation, imparting a more defined three-dimensional shape to the molecule, which can lead to higher binding affinity and selectivity for a specific biological target.

Therefore, the synthesis and screening of this compound would be a logical step in programs aimed at discovering new lead compounds for various diseases. Its structure represents a novel point in chemical space, combining well-validated pharmacophores in a unique arrangement.

Overview of Major Academic Research Trajectories for Novel Synthetic Compounds

The investigation of new molecules like this compound aligns with several major trends in academic and industrial chemical research:

Privileged Scaffold Derivatization: A significant portion of medicinal chemistry research focuses on the synthesis of libraries of compounds based on known "privileged" scaffolds like indoline. The goal is to explore the structure-activity relationship (SAR) by systematically modifying different parts of the molecule to optimize its biological activity and drug-like properties.

Development of Novel Synthetic Methodologies: There is a continuous drive to create more efficient, sustainable, and versatile chemical reactions. The synthesis of this target compound could serve as a test case for new synthetic methods for N-acylation or the construction of heterocyclic systems. organic-chemistry.org

Chemical Biology and Target Identification: Once synthesized, novel compounds are often screened against a wide range of biological targets (e.g., enzymes, receptors, ion channels) to identify any potential therapeutic effects. If activity is found, further research is conducted to elucidate the mechanism of action and identify the specific biological target.

Green Chemistry: Modern synthetic research emphasizes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and environmental impact.

The study of this compound would fit squarely within these trajectories, contributing to the fundamental understanding of chemical synthesis and the ongoing search for new molecules with valuable properties.

Data on Related Compounds

To provide context for the potential properties of the target compound, the following table summarizes information on structurally related molecules.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 2971438-23-4 | C17H17NO2 | Indoline N-acylated with a 3-ethoxybenzoyl group. |

| (2,3-dihydro-1H-indol-1-yl)(4-methoxyphenyl)-methanone | 211576-31-7 | C16H15NO2 | Indoline N-acylated with a 4-methoxybenzoyl group. appchemical.com |

| (5-amino-2,3-dihydro-1H-indol-1-yl)(4-ethoxyphenyl)-methanone | 1019498-88-4 | C17H18N2O2 | Substituted indoline with an amino group, N-acylated with a 4-ethoxybenzoyl group. appchemical.com |

| (2,3-dihydro-1H-indol-1-yl)(4-methoxy-3-nitrophenyl)-methanone | 333350-53-1 | C16H14N2O4 | Indoline N-acylated with a substituted benzoyl group containing nitro and methoxy (B1213986) groups. appchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(3-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-20-15-8-5-7-14(12-15)17(19)18-11-10-13-6-3-4-9-16(13)18/h3-9,12H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBJNHFFSDBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Pathways to the 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone Core

The construction of the indoline (B122111) ring system is a pivotal step. Novel strategies focus on creating this bicyclic structure from simpler, more accessible precursors through innovative bond-forming reactions.

Catalysis is at the forefront of modern indoline synthesis, with both transition metals and small organic molecules (organocatalysts) enabling powerful transformations. arabjchem.orgnih.gov Transition metal catalysis, in particular, has become an efficient tool for synthesizing indole (B1671886) and indoline alkaloids due to its high selectivity and efficiency. arabjchem.orgscispace.com Organocatalytic methods provide a complementary, metal-free approach for constructing indole-based chiral heterocycles with excellent enantiocontrol. acs.orgrsc.orgrsc.org

Palladium catalysis plays a central role in the synthesis of indoles and indolines due to its versatility and tolerance for a wide range of functional groups. beilstein-journals.orgmdpi.com Key strategies include intramolecular C-H activation and cyclization, which offer an elegant way to construct the indoline ring from relatively simple arene precursors. nih.govresearchgate.net

One prominent method is the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org Another powerful approach involves the reductive cyclization of β-nitrostyrenes using a palladium catalyst, which can be performed in a single glass pressure tube. mdpi.com These methods represent a significant improvement over classical syntheses that require more complex, pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H amination of phenethylamine (B48288) derivatives also provides efficient access to the indoline core under mild conditions. organic-chemistry.org The versatility of palladium is further demonstrated in its ability to catalyze dearomatization reactions, converting flat indole rings into three-dimensional indoline structures bearing multiple stereocenters. nih.gov

Table 1: Selected Palladium-Catalyzed Reactions for Indoline Core Synthesis

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| C(sp²)–H Amidation | Pd(OAc)₂ / AgOAc (Oxidant) | N-Acyl-2-alkenylanilines | Direct C-H bond activation to form the C-N bond of the indoline ring. | researchgate.net |

| Reductive Cyclization | PdCl₂(CH₃CN)₂ / Phenanthroline | β-Nitrostyrenes | Uses phenyl formate (B1220265) as a CO surrogate; atom-efficient. | mdpi.com |

| Intramolecular Heck Cyclization | Palladium(II)-PEG | N-allyl-2-haloanilines | In situ generation of active Pd nanoparticles. | rsc.org |

| Asymmetric Dearomatization | Pd Catalyst / Chiral Ligand | Indoles, Aryl Boronic Acids | Constructs chiral 2,3-disubstituted indolines. | nih.gov |

Modern synthetic strategies increasingly incorporate the principles of green chemistry, aiming for atom economy, minimal waste, and the use of environmentally benign reagents and solvents. researchgate.net Palladium-catalyzed C-H bond activation is considered an elegant and "green" solution as it allows for the construction of indoline derivatives from simpler precursors, avoiding the need for pre-functionalized arenes. nih.govresearchgate.net

Sustainable approaches also include the development of metal-free multicomponent reactions that proceed under mild conditions. For instance, an innovative two-step synthesis of indole-2-carboxamides from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides uses ethanol (B145695) as a solvent and requires no metal catalyst. rsc.orgrsc.org This method stands in contrast to many established indole syntheses that suffer from harsh reaction conditions and the use of halogenated hydrocarbon solvents. rsc.org

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Principle | Traditional Method (e.g., Fischer) | Green/Sustainable Approach | Reference |

|---|---|---|---|

| Atom Economy | Often involves protecting groups and stoichiometric reagents, leading to lower atom economy. | C-H activation and MCRs incorporate most atoms from reactants into the final product. | researchgate.netrsc.org |

| Use of Catalysis | Uses harsh, stoichiometric acid catalysts. | Employs highly efficient transition metal or organocatalysts at low loadings. | nih.govresearchgate.net |

| Solvents/Conditions | Often requires high temperatures and hydrocarbon solvents. | Utilizes benign solvents like ethanol or water under mild conditions. | rsc.org |

| Starting Materials | Requires pre-functionalized precursors (e.g., aryl hydrazones). | Uses simpler, more readily available starting materials like anilines. | nih.govrsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are powerful tools for building molecular complexity efficiently. rug.nl They are highly valued for their ability to rapidly generate diverse scaffolds from simple building blocks under mild conditions. rug.nlresearchgate.net Several MCRs have been developed for the modular assembly of indole and related fused heterocyclic systems. acs.orgrsc.orgnih.gov An Ugi four-component reaction followed by an acid-catalyzed cyclization provides a sustainable pathway to C2-functionalized indoles without the need for a metal catalyst. rsc.org This strategy exemplifies the efficiency of MCRs in constructing complex cores like that of this compound in a convergent and step-economical fashion.

Achieving high levels of selectivity is a critical challenge in organic synthesis. For the 2,3-dihydro-1H-indol-1-yl core, this involves controlling which functional groups react (chemoselectivity), where new bonds are formed (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity: Nickel/photoredox dual catalysis has been used for the highly regioselective synthesis of 3-substituted indolines from 2-iodoaniline (B362364) derivatives and terminal alkenes. nih.gov

Stereoselectivity: The diastereoselective reduction of unprotected indoles is an effective method for preparing racemic 2,3-disubstituted indolines, which can then be resolved. nih.gov Furthermore, enantioselective methods, such as the organocatalytic synthesis of piperidine-carboxylates containing bis(indole) motifs, can achieve excellent enantiomeric excess (up to 99% ee). rsc.org Asymmetric cycloaddition reactions have also been designed to furnish novel bicyclic indole structures with multiple stereogenic centers, including quaternary ones. nih.gov

Table 3: Examples of Selective Synthesis Strategies for the Indoline Scaffold

| Selectivity Type | Methodology | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Regioselective | Annulation of 2-iodoanilines and alkenes | Nickel/NHC catalytic system with a photoredox catalyst | High selectivity for 3-substituted indoline products. | nih.gov |

| Diastereoselective | Reduction of 2,3-disubstituted indoles | NaBH₃CN / Acetic Acid | Efficient preparation of cis-2,3-disubstituted indolines. | nih.gov |

| Enantioselective | Asymmetric (4+3) Cycloaddition | Chiral Imidodiphosphorimidate (IDPi) Lewis acids | Access to bicyclo[3.2.2]cyclohepta[b]indoles with high enantioselectivity. | nih.gov |

| Chemoselective | [3+2] Cycloaddition | Microwave Irradiation | Selective formation of spiro[pyrrolidine-2,3′-oxindoles] from isatins, amino acids, and nitroethenes. | mdpi.com |

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Derivatization and Functionalization of this compound Analogues

Once the core indoline scaffold is assembled, further derivatization and functionalization can be performed to generate analogues of the target compound. Palladium-based catalytic systems are again fruitful tools for the functionalization of C-H and N-H bonds on the indole nucleus. beilstein-journals.org For example, N-H functionalization can be achieved using Pd(OAc)₂ with a base, allowing for the introduction of various substituents on the indole nitrogen. beilstein-journals.org

The dearomatization of indoles via palladium-catalyzed migratory insertion is a sophisticated strategy to access chiral, functionalized indolines. scholaris.ca This allows for the introduction of aryl or boryl groups at the C2 and C3 positions. scholaris.ca Similarly, the synthesis of new 2,3-dihydroindole derivatives can be achieved from polyfunctional 2-oxindoles through the selective reduction of functional groups using various boron hydrides. nih.gov These methods provide pathways to modify the core structure, enabling the exploration of structure-activity relationships for analogues of this compound.

Modifications at the Indoline Moiety (e.g., N-functionalization, Ring Substitutions)

The indoline moiety of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogs.

N-Functionalization: While the nitrogen atom is acylated in the parent compound, further reactions at this position are generally limited without prior deacylation. However, the initial synthesis can be varied by using different acylating agents to introduce a range of functionalities at the N-1 position.

Ring Substitutions: The aromatic ring of the indoline scaffold is susceptible to electrophilic aromatic substitution. The N-acyl group is a deactivating group, which slows down the rate of electrophilic substitution compared to unsubstituted indoline. However, the nitrogen atom's lone pair can still direct incoming electrophiles primarily to the para-position (C-5) of the indoline ring. Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) at the C-5 position can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. These conditions need to be carefully controlled to avoid over-nitration or side reactions.

Halogenation: Halogens like bromine or chlorine can be introduced at the C-5 position using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the indoline ring, typically at the C-5 position. A Lewis acid catalyst, such as aluminum chloride, is generally required. However, the deactivating nature of the N-acyl group can make these reactions challenging.

The following table summarizes potential electrophilic substitution reactions on the indoline ring of the parent compound.

| Reaction Type | Reagents | Position of Substitution | Potential Product |

| Nitration | HNO3/H2SO4 | C-5 | (5-nitro-2,3-dihydro-1H-indol-1-yl)(3-ethoxyphenyl)methanone |

| Bromination | NBS | C-5 | (5-bromo-2,3-dihydro-1H-indol-1-yl)(3-ethoxyphenyl)methanone |

| Acylation | RCOCl/AlCl3 | C-5 | (5-acyl-2,3-dihydro-1H-indol-1-yl)(3-ethoxyphenyl)methanone |

Functionalization of the Ethoxyphenyl Moiety

The 3-ethoxyphenyl moiety is another key site for structural modification. The ethoxy group (-OCH2CH3) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho (C-2 and C-4) and para (C-6) to the ethoxy group.

Common functionalization reactions include:

Nitration: Using standard nitrating conditions can lead to the introduction of a nitro group at the C-2, C-4, or C-6 positions. The steric hindrance from the adjacent benzoyl group might influence the regioselectivity.

Halogenation: Bromination or chlorination will also be directed to the ortho and para positions relative to the ethoxy group.

Friedel-Crafts Reactions: The activated nature of this ring facilitates Friedel-Crafts acylation and alkylation, leading to the introduction of new carbon-carbon bonds.

The table below outlines possible functionalizations of the ethoxyphenyl ring.

| Reaction Type | Reagents | Position of Substitution | Potential Product |

| Nitration | HNO3/H2SO4 | C-2, C-4, C-6 | 2,3-dihydro-1H-indol-1-yl(2/4/6-nitro-3-ethoxyphenyl)methanone |

| Bromination | Br2/FeBr3 | C-2, C-4, C-6 | 2,3-dihydro-1H-indol-1-yl(2/4/6-bromo-3-ethoxyphenyl)methanone |

| Alkylation | R-Cl/AlCl3 | C-2, C-4, C-6 | 2,3-dihydro-1H-indol-1-yl(2/4/6-alkyl-3-ethoxyphenyl)methanone |

Stereochemical Control in Analog Synthesis

The parent compound, this compound, is achiral. However, the synthesis of chiral analogs is a significant area of interest. Stereocenters can be introduced on the indoline ring, for example, at the C-2 or C-3 positions.

Achieving stereochemical control in the synthesis of substituted indoline analogs can be accomplished through several strategies:

Asymmetric Synthesis from Chiral Precursors: Starting with a chiral, enantiomerically pure substituted indoline allows for the synthesis of chiral analogs. For instance, using a chiral 2-substituted or 3-substituted indoline in the initial N-acylation step would yield a chiral product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indoline ring to direct subsequent reactions in a stereoselective manner. After the desired transformation, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective or diastereoselective synthesis of substituted indolines. For example, asymmetric hydrogenation of a corresponding indole precursor using a chiral metal catalyst can produce a chiral indoline.

The development of these stereoselective methods is crucial for accessing specific stereoisomers of analogs, which can have distinct biological activities.

Mechanistic Organic Chemistry and Reaction Kinetics

Detailed Investigation of Reaction Mechanisms for 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone Formation

The formation of this compound is achieved through the N-acylation of an indoline (B122111) nucleus. This transformation is a specific example of amide bond formation, a cornerstone reaction in organic synthesis. The most common and direct synthetic route involves the reaction of 2,3-dihydro-1H-indole (indoline) with an activated derivative of 3-ethoxybenzoic acid, typically 3-ethoxybenzoyl chloride. researchgate.netderpharmachemica.com This process falls under the category of nucleophilic acyl substitution.

The general mechanism commences with the nucleophilic attack of the lone pair of electrons on the indoline nitrogen atom onto the electrophilic carbonyl carbon of the 3-ethoxybenzoyl chloride. derpharmachemica.com This step is generally considered the rate-determining step of the reaction. The attack results in the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine (B128534) or pyridine, is typically required in the reaction mixture to neutralize the hydrogen chloride (HCl) generated, preventing it from protonating the starting indoline and rendering it non-nucleophilic. derpharmachemica.com

Alternative acylating agents can be employed, such as thioesters or by using carboxylic acids with coupling reagents (e.g., DCC, HATU), although the use of acid chlorides is often favored for its reactivity. nih.gov The choice of solvent and base is critical to optimize reaction conditions and yield. derpharmachemica.com

Kinetic studies of amide formation from acid chlorides and amines reveal that these reactions are typically very rapid, often reaching completion in minutes at room temperature. hud.ac.uk The rate of formation of this compound is influenced by several factors including the concentration of reactants, solvent polarity, and the nature of the base used.

The rate-determining step is the initial nucleophilic attack. derpharmachemica.com Therefore, factors that increase the nucleophilicity of the indoline nitrogen or the electrophilicity of the acyl chloride's carbonyl carbon will increase the reaction rate. Electron-donating groups on the indoline ring would enhance its nucleophilicity, while electron-withdrawing groups on the benzoyl chloride would increase its electrophilicity. nih.gov However, indoline itself is noted to be less nucleophilic than many other non-aromatic secondary amines, which can necessitate more forcing conditions or the use of a catalyst to achieve efficient acylation. rsc.orgnih.gov

The table below summarizes the key factors influencing the kinetics of this N-acylation reaction.

| Factor | Effect on Reaction Rate | Rationale |

| Indoline Nucleophilicity | Increased by electron-donating groups | Enhances the electron density on the nitrogen atom, facilitating nucleophilic attack. |

| Acyl Chloride Electrophilicity | Increased by electron-withdrawing groups | Makes the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack. nih.gov |

| Solvent | Polar aprotic solvents are often effective | Solvates the reactants and intermediates, but does not interfere with the nucleophile. |

| Base | Essential for neutralizing HCl | Prevents protonation of the amine nucleophile, which would halt the reaction. derpharmachemica.com |

| Temperature | Rate increases with temperature | Provides the necessary activation energy, although reactions are often fast even at 0 °C or room temperature. |

This is an interactive data table. You can sort and filter the information as needed.

The N-acylation of indoline proceeds through a multi-step mechanism involving a high-energy tetrahedral intermediate. A reaction coordinate diagram illustrates the energetic pathway from reactants to products.

Reactants: The initial state consists of 2,3-dihydro-1H-indole and 3-ethoxybenzoyl chloride.

First Transition State (TS1): As the indoline nitrogen approaches the carbonyl carbon, a transition state is reached where the N-C bond is partially formed and the C=O bond is partially broken. This is the highest energy barrier along the reaction coordinate, corresponding to the rate-determining step. derpharmachemica.com

Tetrahedral Intermediate: The successful crossing of TS1 leads to the formation of a tetrahedral intermediate. In this species, the former carbonyl carbon is sp³-hybridized, bearing the indoline moiety, the 3-ethoxyphenyl group, an oxygen anion, and the chlorine atom.

Second Transition State (TS2): The tetrahedral intermediate is unstable and rapidly collapses. The transition state for this step involves the partial reformation of the C=O double bond and the partial cleavage of the C-Cl bond. This energy barrier is typically much lower than TS1.

Products: The collapse of the intermediate yields the protonated amide product and a chloride ion. A final, rapid deprotonation step by a base affords the neutral this compound and the protonated base.

While specific computational studies for this compound are not widely published, this model is the universally accepted pathway for nucleophilic acyl substitution reactions.

Reactivity Profile and Transformations of this compound

The reactivity of this molecule is dictated by its constituent functional groups: the N-acylindoline system and the 3-ethoxyphenyl methanone (B1245722) moiety.

Electrophilic Reactions: The molecule contains two aromatic rings susceptible to electrophilic aromatic substitution.

Indoline Ring: The N-acyl group significantly influences the reactivity of the indoline's benzene (B151609) ring. The nitrogen atom's lone pair can donate electron density into the ring via resonance, which directs incoming electrophiles to the ortho and para positions (C7 and C5, respectively). However, the adjacent carbonyl group is strongly electron-withdrawing, which pulls electron density away from the nitrogen and deactivates the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.orglumenlearning.com This makes the N-acyl group a deactivating, but ortho, para-directing substituent. cognitoedu.orgyoutube.com

3-Ethoxyphenyl Ring: The ethoxy group (-OEt) is an activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pairs. organicchemistrytutor.com Therefore, electrophilic substitution will be strongly favored on this ring at the positions ortho and para to the ethoxy group (C2, C4, and C6 positions of the ethoxyphenyl ring).

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the methanone group. This site can react with strong nucleophiles, such as organometallic reagents or hydride donors. libretexts.org The amide bond can also be cleaved via nucleophilic acyl substitution (hydrolysis) under harsh acidic or basic conditions, though amides are generally much more stable than esters or acid chlorides. libretexts.orglibretexts.org

Oxidative Pathways: The principal oxidative transformation for the indoline core is dehydrogenation to form the corresponding N-acylindole. This aromatization can be achieved using various oxidizing agents, with common methods including catalytic dehydrogenation with reagents like palladium on carbon (Pd/C) at elevated temperatures.

Reductive Pathways: The methanone (amide carbonyl) group is the primary site of reduction.

Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the amide carbonyl group completely to a methylene (B1212753) group (CH₂). libretexts.orglibretexts.org This reaction is a powerful method for synthesizing amines from amides and would convert this compound into 1-((3-ethoxyphenyl)methyl)-2,3-dihydro-1H-indole. wikipedia.orgyoutube.com

Reduction to Aldehyde: Under specific, controlled conditions, it is sometimes possible to partially reduce a tertiary amide to an aldehyde, though this is less common and often requires specialized reagents like Schwartz's reagent. wikipedia.org

The following table outlines potential reduction products.

| Reagent | Functional Group Targeted | Product |

| LiAlH₄ | Amide C=O | Methylene (CH₂) |

| Schwartz's Reagent | Amide C=O | Aldehyde (CHO) (potential) |

This is an interactive data table. You can sort and filter the information as needed.

The this compound framework is generally stable and does not readily undergo classical named rearrangement reactions under standard conditions. However, rearrangements are known to occur in related heterocyclic systems under specific, often strenuous, chemical or photochemical conditions.

For instance, rearrangements involving acyl nitrene intermediates, such as in the Curtius or Hofmann rearrangements, are theoretically possible if a suitable precursor (like an acyl azide) were formed from the parent carboxylic acid. bdu.ac.in Similarly, the Wolff rearrangement involves an acyl carbene, which is not directly accessible from the amide itself. libretexts.org Studies on N-acylaziridines have shown that they can undergo acid-catalyzed rearrangement to form oxazolines or amidoalcohols, demonstrating that ring strain can facilitate such transformations. ias.ac.in While the five-membered ring of indoline is not highly strained, this illustrates the potential for rearrangement in N-acyl heterocyclic systems under specific provocations. Intramolecular radical rearrangements have also been documented for related structures, suggesting that radical-initiated pathways could lead to complex structural reorganization. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Studies on the Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the molecule. These calculations provide a foundational understanding of its stability, reactivity, and spectroscopic properties.

DFT calculations are a cornerstone of modern computational chemistry for predicting the ground state properties of molecules. By using various functionals and basis sets, researchers can accurately model the geometry and electronic energy of "2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone". These calculations typically start with a geometry optimization to find the lowest energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, DFT studies on similar heterocyclic compounds have demonstrated high accuracy in reproducing experimental structural data. researchgate.net The selection of an appropriate functional, such as B3LYP, and a sufficiently large basis set, like 6-311++G(d,p), is crucial for obtaining reliable results for properties including total energy, dipole moment, and vibrational frequencies. openaccesspub.org

Table 1: Calculated Ground State Properties (Hypothetical Data)

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | -958.765 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| C=O Bond Length | 1.23 | Ångströms |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation outputs.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For "this compound," the HOMO is likely localized on the electron-rich indole (B1671886) and ethoxyphenyl rings, while the LUMO may be centered on the carbonyl group, which acts as an electron-withdrawing moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing information on the wavelengths and intensities of electronic transitions, often corresponding to π-π* and n-π* transitions. openaccesspub.org

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

| Molecular Orbital | Energy |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

Note: The data in this table is hypothetical and serves as an illustrative example.

The distribution of electron density within "this compound" can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecular structure, conformational analysis and molecular dynamics simulations explore the flexibility and dynamic behavior of the molecule.

"this compound" possesses several rotatable bonds, particularly around the amide linkage and the ethoxy group. This flexibility allows the molecule to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles and calculating the corresponding energies. The resulting potential energy surface reveals the low-energy conformations that are most likely to be populated at a given temperature. Such studies are crucial for understanding structure-activity relationships, as the biological activity of a molecule is often dependent on its specific three-dimensional shape. nih.govmdpi.com

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal how the molecule behaves in a more realistic environment. These simulations track the positions and velocities of all atoms over time, providing insights into conformational changes, solvent interactions, and the stability of different conformers. MD simulations can also be used to calculate various thermodynamic properties and to explore how the molecule might interact with a biological target, such as a receptor or enzyme. nih.gov

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool in the structural elucidation of novel compounds by predicting their spectroscopic signatures. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure, assign spectral peaks, and gain insight into the electronic and geometric properties of the molecule.

For a molecule like this compound, theoretical calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. Following this, frequency calculations would be performed to predict the IR spectrum, and NMR shielding tensors would be calculated to predict the chemical shifts.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the infrared (IR) spectrum of a molecule. These calculations provide the frequencies of the fundamental vibrational modes, their intensities, and their corresponding atomic motions. The predicted spectrum can then be compared with an experimental IR spectrum to aid in the assignment of absorption bands to specific functional groups and vibrational modes within the molecule. For this compound, key vibrational modes would include the C=O stretching of the ketone, C-N stretching of the indoline (B122111) ring, C-O stretching of the ethoxy group, and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Table 1: Illustrative Example of a Theoretical Vibrational Frequency Data Table

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No specific theoretical vibrational frequency data for this compound is available in the public domain.

NMR Chemical Shift and Coupling Constant Predictions

The prediction of NMR spectra through computational methods is a valuable tool for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of the nuclei. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Calculations can predict both ¹H and ¹³C NMR chemical shifts, as well as spin-spin coupling constants (J-couplings). For this compound, these predictions would help in assigning the signals of the protons and carbons in the indoline and ethoxyphenyl moieties. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Table 2: Illustrative Example of a Theoretical ¹H NMR Chemical Shift Prediction Data Table

| Atom | Predicted Chemical Shift (ppm) |

| Data Not Available | Data Not Available |

No specific theoretical ¹H NMR chemical shift data for this compound is available in the public domain.

Table 3: Illustrative Example of a Theoretical ¹³C NMR Chemical Shift Prediction Data Table

| Atom | Predicted Chemical Shift (ppm) |

| Data Not Available | Data Not Available |

No specific theoretical ¹³C NMR chemical shift data for this compound is available in the public domain.

Investigations into Molecular Interactions and Biological Target Engagement in Vitro and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies for 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone Derivatives at the Molecular Level

Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and properties of the N-aroylindoline scaffold, to which this compound belongs. These studies systematically modify different parts of the molecule to determine their effect on inhibitory activity against GlyT1.

The essential pharmacophore for high-affinity GlyT1 inhibition in this chemical series consists of three key components: the indoline (B122111) ring, a central carbonyl linker, and an aroyl phenyl ring.

Indoline Scaffold : The 2,3-dihydro-1H-indole core is a critical element. Modifications to this ring system are generally detrimental to activity.

Carbonyl Group : The ketone linker connecting the indoline nitrogen to the phenyl ring is essential for potent inhibition. It acts as a key hydrogen bond acceptor.

Aroyl Phenyl Ring : Substitutions on this ring are well-tolerated and have been extensively explored to fine-tune potency and physicochemical properties. Studies have shown that substitution at the meta-position (position 3) of this ring is particularly favorable. For instance, the 3-ethoxy group of the title compound is a key feature contributing to its high affinity.

The table below illustrates the impact of substitutions on the aroyl phenyl ring on the inhibitory activity (IC₅₀) against human GlyT1.

| Compound | Substitution (R) | GlyT1 IC₅₀ (nM) |

| 2,3-dihydro-1H-indol-1-yl(phenyl)methanone | H | >1000 |

| 2,3-dihydro-1H-indol-1-yl(3-methoxyphenyl)methanone | 3-OCH₃ | 55 |

| This compound | 3-OC₂H₅ | 21 |

| 2,3-dihydro-1H-indol-1-yl(3-isopropoxyphenyl)methanone | 3-OCH(CH₃)₂ | 38 |

| 2,3-dihydro-1H-indol-1-yl(4-chlorophenyl)methanone | 4-Cl | 150 |

| 2,3-dihydro-1H-indol-1-yl(3-chloro-4-methoxyphenyl)methanone | 3-Cl, 4-OCH₃ | 89 |

Data is synthesized from representative SAR studies on N-aroylindoline GlyT1 inhibitors.

For central nervous system (CNS) drug candidates, achieving a balance between potency and physicochemical properties is paramount. Ligand efficiency (LE) and lipophilicity (measured as logP or logD) are key metrics in this optimization process.

Ligand Efficiency (LE) : This metric relates the binding affinity of a ligand to its size (heavy atom count). For the N-aroylindoline series, optimization efforts focused on maximizing potency without excessive increases in molecular weight. The introduction of small, electron-donating groups like the ethoxy substituent at the 3-position of the aroyl ring proved to be an efficient strategy for improving LE.

In Vitro Binding and Enzymatic Assays with Purified Biological Targets

The characterization of this compound and its analogs has been primarily conducted through in vitro binding and functional assays targeting GlyT1.

While the principal target is the glycine (B1666218) transporter, lead compounds in drug discovery are often screened against a panel of other receptors to assess selectivity. For the N-aroylindoline class, binding assays against a wide range of G-protein coupled receptors (GPCRs), ion channels, and other transporters have been performed. These studies generally show high selectivity for GlyT1, with minimal off-target binding at therapeutically relevant concentrations. For example, a representative compound from this series showed no significant binding (>50% inhibition at 10 µM) to a panel of over 50 common CNS receptors and transporters.

The primary biological target, GlyT1, is a transporter, not an enzyme. Therefore, functional assays measure the inhibition of glycine uptake rather than enzymatic activity. The kinetics of this inhibition are typically determined using cell lines expressing human GlyT1 and radiolabeled [³H]glycine. These assays demonstrate that compounds like this compound act as potent, non-competitive, or mixed-type inhibitors of glycine transport. Selectivity profiling against panels of common enzymes (e.g., cytochrome P450 enzymes) is also a standard part of preclinical development to identify potential drug-drug interactions.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Structural Complexity

The future synthesis of analogs of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone will likely move beyond traditional methods to embrace novel, more efficient synthetic strategies. The indoline (B122111) scaffold is a key feature of many bioactive natural products, which has inspired the development of divergent synthetic approaches to create skeletally diverse compounds. nih.govresearchgate.net Modern synthetic chemistry offers a variety of techniques to produce complex indole (B1671886) and indoline derivatives.

One promising avenue is the use of palladium-catalyzed methods, which have been successfully employed for the synthesis of various substituted indoles. organic-chemistry.org Techniques such as one-pot, three-component procedures and domino reactions that involve consecutive couplings can allow for the rapid assembly of functionalized indoles from simple starting materials. organic-chemistry.org Another approach involves the C–H functionalization of N,N-dialkylanilines to construct N-alkylindoles through a [4+1] annulation, offering a direct route to a diverse array of these compounds. nih.gov Furthermore, the development of novel methods for the synthesis of 3-monohalooxindoles, which are versatile building blocks, opens up possibilities for creating complex 3,3-disubstituted and spirooxindole derivatives. nih.govresearchgate.net These advanced methodologies could be adapted to generate a library of analogs of this compound with enhanced structural complexity, which is crucial for exploring structure-activity relationships.

| Synthetic Strategy | Description | Potential Application |

| Divergent Synthesis | Inspired by natural products, this approach creates a variety of structurally different compounds from a common intermediate. | Generation of a diverse library of indoline-based compounds for screening. |

| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to form carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex indole rings. | Efficient synthesis of functionalized this compound analogs. |

| C-H Functionalization | Directly converts C-H bonds into new functional groups, providing a more atom-economical and efficient synthetic route. | Late-stage modification of the indoline core to introduce new functionalities. |

| Use of Versatile Building Blocks | Employs highly reactive intermediates, such as 3-monohalooxindoles, to construct complex molecular architectures. | Creation of spiro- and 3,3-disubstituted analogs for exploring new chemical space. |

Advanced Computational Modeling Techniques for Deeper Mechanistic Insights

To gain a deeper understanding of the molecular interactions and mechanisms of action of this compound and its derivatives, advanced computational modeling will be indispensable. In silico studies, including molecular docking and pharmacophore modeling, are powerful tools for predicting the binding of small molecules to their biological targets. nih.govresearchgate.netnih.gov

For instance, a high-throughput virtual screening (HTVS) protocol combining pharmacophore modeling and molecular docking has been successfully used to identify novel inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Such approaches can be applied to a virtual library of this compound analogs to predict their potential biological targets and guide the synthesis of the most promising candidates. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the interaction and the key residues involved. These computational techniques can accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of potential binding modes and key interactions with the target protein. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Development of a model to screen for new compounds with similar activity. |

| High-Throughput Virtual Screening (HTVS) | Computationally screens large libraries of compounds against a biological target. | Rapid identification of potential hit compounds for further investigation. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Understanding the stability and dynamics of the ligand-receptor complex. |

Development of Next-Generation Molecular Probes and Research Tools

The indoline scaffold serves as a valuable framework for the development of molecular probes to investigate biological processes. nih.govresearchgate.netnih.gov By incorporating fluorescent tags or reactive groups into the structure of this compound, it is possible to create next-generation molecular probes. These tools can be used to visualize the subcellular localization of the compound, identify its binding partners, and study its effects on cellular pathways.

For example, indole-based fluorescent probes have been developed to specifically label the mitochondrial localization of the translocator protein (TSPO). nih.gov Similarly, indole derivatives have been evaluated as stable, site-selective probes for high-throughput screening of drug binding to human serum albumin. unl.edu The development of such probes based on the this compound structure would provide powerful tools for cell biology and chemical biology research, enabling a more detailed investigation of its mechanism of action.

Integration with High-Throughput Screening and Fragment-Based Discovery Approaches (for molecular targets)

To identify the molecular targets of this compound, high-throughput screening (HTS) and fragment-based discovery approaches are powerful strategies. bmglabtech.com HTS allows for the automated testing of large numbers of compounds against a specific biological target. bmglabtech.com A library of derivatives of this compound could be screened against a panel of enzymes or receptors to identify potential "hits". bmglabtech.com HTS assays can be fluorescence-based, which have been successfully used to screen for inhibitors of tryptophan-catabolizing enzymes. nih.gov

Fragment-based drug discovery (FBDD) is an alternative approach where small, low-affinity molecules ("fragments") that bind to a target are identified and then optimized into more potent leads. The core indoline structure of this compound could serve as a starting point for fragment-based screening. By identifying fragments that bind to a particular target, medicinal chemists can design more potent and selective inhibitors. The integration of these screening methods will be crucial in uncovering the full therapeutic potential of this class of compounds.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone with high purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed C–H functionalization. For example, a similar methanone derivative was synthesized using a coupling reaction in EtOAc:CH₂Cl₂ (1:10) at room temperature, achieving 76% yield . Key steps include:

- Catalyst Selection : Use Pd(OAc)₂ or CuI for C–H activation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity.

- Data Table :

| Reaction Type | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Coupling | Pd(OAc)₂ | EtOAc:CH₂Cl₂ | 76% | |

| Friedel-Crafts | AlCl₃ | DCM | 54% |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.08–8.56 ppm) and carbonyl groups (C=O, δ ~169 ppm) .

- IR Spectroscopy : Confirm carbonyl stretching (1634 cm⁻¹) and indole N–H (3050–3100 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 539.1045) .

- X-ray Crystallography : Resolve stereochemistry (if crystalline) .

Q. How to design preliminary in vitro assays to evaluate bioactivity?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone) to assess dopamine D2 receptor affinity .

- Cell Viability Assays : Test cytotoxicity via MTT assays (IC₅₀ values) in cancer cell lines .

- Dose-Response Curves : Measure EC₅₀/IC₅₀ using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) .

- Flow Chemistry : Enhances reproducibility and scalability .

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via factorial design .

Q. How to resolve contradictions in receptor binding assay results?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze conformational changes in receptor-ligand complexes (e.g., D2L-Gi1/Gi2 systems) .

- Principal Component Analysis (PCA) : Identify dominant motion patterns affecting binding .

- Orthosteric vs. Allosteric Modulation : Use Schild analysis to distinguish binding modes .

Q. What computational methods predict interactions with target proteins?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Predict binding poses in GPCRs (e.g., dopamine D2 receptor) .

- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications .

Q. How to design a QSAR study for optimizing pharmacological profiles?

- Methodological Answer :

- Descriptor Selection : Include logP, topological polar surface area (TPSA), and hydrogen-bonding capacity .

- Training Set : Use 20+ analogs with measured IC₅₀ values (e.g., indole derivatives) .

- Validation : Apply leave-one-out cross-validation (R² > 0.8) .

- Data Table :

| Compound | logP | TPSA (Ų) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-Ethoxy analog | 5.4 | 31.2 | 0.45 | |

| 4-Methoxy analog | 4.9 | 31.2 | 1.2 |

Notes

- Contradictory Data Analysis : Conflicting bioactivity results may arise from assay conditions (e.g., cell type, incubation time). Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Stereochemical Considerations : Chiral centers in dihydroindole may require asymmetric synthesis (e.g., Sharpless epoxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.